molecular formula C18H14BrN3OS2 B11682081 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 307975-72-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11682081
CAS No.: 307975-72-0
M. Wt: 432.4 g/mol
InChI Key: RQYUVKSFILBYJB-MCXKGUMDSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of the Acetohydrazide Moiety: This involves the reaction of the sulfanyl-substituted benzothiazole with chloroacetyl chloride followed by hydrazine hydrate to form the acetohydrazide.

    Condensation with the Bromophenyl Group: Finally, the acetohydrazide is condensed with 2-bromo-3-phenylprop-2-en-1-aldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The presence of the benzothiazole ring and the bromophenyl group allows for interactions with various biological pathways, potentially leading to the inhibition of cancer cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to the presence of the bromophenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

307975-72-0

Molecular Formula

C18H14BrN3OS2

Molecular Weight

432.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+

InChI Key

RQYUVKSFILBYJB-MCXKGUMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br

Origin of Product

United States

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